Boc-D-Ser(Tos)-O-Bzl
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Overview
Description
Boc-D-Ser(Tos)-O-Bzl, also known as N-(tert-Butoxycarbonyl)-O-benzyl-D-serine p-toluenesulfonate, is a derivative of D-serine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a benzyl (Bzl) protecting group on the hydroxyl group, and a p-toluenesulfonate (Tos) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Ser(Tos)-O-Bzl typically involves the protection of D-serine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The hydroxyl group is then protected using benzyl bromide in the presence of a base like sodium hydride. Finally, the compound is treated with p-toluenesulfonyl chloride to introduce the p-toluenesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Ser(Tos)-O-Bzl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc, Bzl, and Tos protecting groups under acidic or basic conditions.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the serine residue.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for Bzl removal, and sodium hydroxide for Tos removal.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield D-serine, while substitution reactions yield various serine derivatives.
Scientific Research Applications
Boc-D-Ser(Tos)-O-Bzl has numerous applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-D-Ser(Tos)-O-Bzl involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways depending on the specific application, such as enzyme active sites in biological studies or receptor binding sites in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Serine: Lacks the benzyl and p-toluenesulfonate groups.
Boc-L-Serine: The L-isomer of Boc-D-Serine.
Boc-D-Ser(Bzl)-OH: Lacks the p-toluenesulfonate group.
Uniqueness
Boc-D-Ser(Tos)-O-Bzl is unique due to the presence of multiple protecting groups, which provide enhanced stability and versatility in synthetic applications. The combination of Boc, Bzl, and Tos groups allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis and other chemical processes.
Properties
IUPAC Name |
benzyl (2R)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLINPVUWRCFB-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577537 |
Source
|
Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141527-79-9 |
Source
|
Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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